molecular formula C19H22O B1360632 2',6'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone CAS No. 898779-41-4

2',6'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone

Cat. No. B1360632
CAS RN: 898779-41-4
M. Wt: 266.4 g/mol
InChI Key: FBSVZCXRYBRWSO-UHFFFAOYSA-N
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Description

2’,6’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C19H22O . It has a molecular weight of 266.38 .


Molecular Structure Analysis

The InChI code for 2’,6’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone is 1S/C19H22O/c1-13-5-9-18(16(4)11-13)19(20)10-8-17-7-6-14(2)15(3)12-17/h5-7,9,11-12H,8,10H2,1-4H3 . This indicates that the molecule consists of 19 carbon atoms, 22 hydrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

2’,6’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone has a molecular weight of 266.38 . The density and boiling point are 1.011g/cm3 and 415.8ºC at 760 mmHg, respectively .

Scientific Research Applications

Environmental Fate and Toxicity

The environmental fate and toxicity of related alkylphenols, similar in structure to 2',6'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone, have been studied extensively. Alkylphenol ethoxylates (APEs) and their metabolites, including alkylphenols like nonylphenol (NP) and octylphenol (OP), are notable for their use in industrial and domestic products. They exhibit endocrine-disrupting properties and tend to accumulate in sediments due to their physicochemical properties. These compounds are known to mimic natural hormones and may disrupt endocrine functions in wildlife and humans. The transformation of APEs generates more persistent compounds like APE metabolites, which are a concern due to their persistence and potential ecological impact. Therefore, the environmental behavior of compounds structurally related to 2',6'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone warrants careful consideration and further research to fully understand their environmental fate and ecological risks (Ying, Williams, & Kookana, 2002).

Bioactivities and Natural Sources

2,4-Di-tert-butylphenol and its analogs, which share structural features with 2',6'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone, are produced by a variety of organisms and are known for their bioactivity. These compounds are common toxic metabolites found in bacteria, fungi, plants, and animals. While their bioactivities have been documented, including potent toxicity against various organisms, the reasons why organisms produce these autotoxic phenols and their analogs are not fully understood. The study of these compounds offers insights into their ecological roles and potential applications in biotechnology and other fields (Zhao et al., 2020).

Potential in Chemosensors

Derivatives of 4-methyl-2,6-diformylphenol, a compound similar to 2',6'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone, have been used to develop chemosensors for detecting various analytes, including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these chemosensors underline the importance of the structural properties of these phenolic compounds in designing functional materials for analytical applications (Roy, 2021).

Mechanistic Insights in Lignin Acidolysis

Studies on lignin model compounds, which are structurally related to 2',6'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone, have provided mechanistic insights into the acidolysis of lignin. These studies contribute to the understanding of lignin degradation and valorization, which is crucial for the development of sustainable and efficient methods for the conversion of lignin into valuable chemicals and materials (Yokoyama, 2015).

properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-13-8-9-17(12-16(13)4)10-11-18(20)19-14(2)6-5-7-15(19)3/h5-9,12H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSVZCXRYBRWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)CCC2=CC(=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644846
Record name 1-(2,6-Dimethylphenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',6'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone

CAS RN

898779-41-4
Record name 1-Propanone, 1-(2,6-dimethylphenyl)-3-(3,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dimethylphenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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